Octyl nicotinate

Description

Historical Context of Nicotinic Acid Derivatives in Biomedical Science

Nicotinic acid, also known as niacin or Vitamin B3, has a rich history in biomedical science, primarily linked to its essential role in preventing pellagra, a severe deficiency disease characterized by dermatitis, diarrhea, and dementia uni-cosmetics.comgoogle.comnaturale.pl. First synthesized in 1867, its therapeutic properties were not fully understood until the early 20th century, when Joseph Goldberger's research identified a dietary factor that prevented pellagra uni-cosmetics.comnaturale.pl. Conrad Elvehjem definitively identified nicotinic acid as this factor in 1937, leading to its widespread use in food fortification and the near eradication of pellagra in many regions uni-cosmetics.comgoogle.comnaturale.pl.

Beyond its role as a vitamin, nicotinic acid gained prominence in the mid-20th century as a lipid-lowering agent, capable of reducing LDL cholesterol and increasing HDL cholesterol, thereby impacting cardiovascular health lookchem.comresearchgate.nettandfonline.com. However, the therapeutic use of nicotinic acid at pharmacological doses is often limited by dose-dependent side effects, most notably cutaneous flushing lookchem.comresearchgate.net. This led to the development of various nicotinic acid derivatives, including esters like octyl nicotinate (B505614) and myristyl nicotinate. These derivatives are designed to act as prodrugs, releasing nicotinic acid more slowly and locally, thereby mitigating the intensity of flushing while potentially enhancing skin penetration and cellular uptake naturale.plresearchgate.netresearchgate.netgoogleapis.comresearchgate.net. The exploration of these derivatives has expanded the biomedical applications of the niacin family, extending into dermatological treatments and cosmetic formulations researchgate.netgoogleapis.comresearchgate.net.

Current Research Landscape of Octyl Nicotinate

Current research on this compound primarily centers on its potential applications in topical formulations, particularly for hair growth and skin health.

Hair Growth Enhancement: A notable area of investigation involves the use of this compound, often in combination with myristyl nicotinate, for the treatment of female pattern alopecia. Studies suggest that this compound stimulates blood flow and enhances oxygen delivery to the scalp tissues, which may support hair follicle health and function google.comnaturale.plgoogleapis.comresearchgate.netgoogle.com. A pilot study evaluating topical application of niacin derivatives, including this compound, demonstrated a statistically significant increase in hair fullness in subjects with female pattern hair loss compared to placebo naturale.plresearchgate.netnih.govresearchgate.netishrs-htforum.org. The proposed mechanism involves the ester's ability to deliver niacin to the scalp, potentially promoting healthier hair growth conditions.

Skin Penetration and Delivery: As a lipophilic ester, this compound exhibits favorable properties for topical delivery. Research indicates that it can penetrate the skin's stratum corneum and is hydrolyzed by skin esterases to release nicotinic acid researchgate.netresearchgate.netdtic.milresearchgate.net. This controlled release mechanism is key to its utility, as it allows for the benefits of nicotinic acid to be delivered without the pronounced vasodilatory effects associated with direct application of the acid itself researchgate.netresearchgate.netgoogleapis.comresearchgate.net. The physicochemical properties, such as its octanol-water partition coefficient, play a significant role in its skin permeation capabilities lookchem.comdtic.milnih.gov.

Synthesis and Characterization: The synthesis of this compound and related pyridine (B92270) esters has been explored using various chemical and enzymatic methods, such as esterification catalyzed by lipases nih.gov. Its chemical properties, including its boiling point, flash point, density, and solubility, have been characterized, providing essential data for formulation development lookchem.comnih.govnist.gov.

Significance and Rationale for Comprehensive Study of this compound

A comprehensive study of this compound is significant for several reasons. Firstly, its role as a prodrug offers a valuable strategy for delivering the beneficial effects of nicotinic acid to target tissues, particularly the skin and scalp, while mitigating undesirable side effects like flushing. This improved delivery profile makes it a promising ingredient for dermatological and cosmetic applications.

Secondly, the research into this compound's ability to stimulate blood flow and oxygen delivery highlights its potential for applications requiring enhanced microcirculation. Understanding these mechanisms can pave the way for its use in a broader range of conditions beyond hair growth.

Furthermore, studying this compound contributes to a deeper understanding of the structure-activity relationships among long-chain alkyl nicotinate esters. Investigating how variations in the alkyl chain length influence skin penetration, metabolic conversion, and biological activity provides crucial insights for the design of novel therapeutic agents. By elucidating these properties, a comprehensive study can help unlock the full therapeutic and cosmetic potential of this compound, potentially leading to new avenues for treating various skin and hair-related conditions.

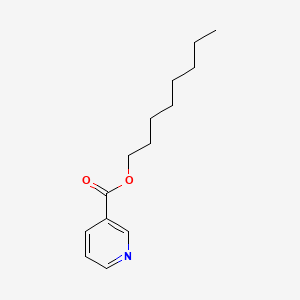

Structure

3D Structure

Propriétés

IUPAC Name |

octyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-11-17-14(16)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBQVEHLLOHMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220414 | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70136-02-6 | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070136026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70136-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Findings and Data

Classical Synthetic Routes for Nicotinate Esters

Traditional chemical synthesis provides robust and well-established methods for producing nicotinate esters. These routes typically involve direct reactions between the parent acid or its activated derivative and the corresponding alcohol.

The direct esterification of nicotinic acid with a water-immiscible alcohol such as 1-octanol (B28484) is a common approach. google.com This reaction, a type of Fischer esterification, involves heating the nicotinic acid and an excess of 1-octanol, often in the presence of an acid catalyst like sulfuric acid. ajol.infochemicalbook.com The process generally requires heating the reaction mixture to its reflux temperature, which for this combination is typically between 135°C and 200°C. google.com To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed from the system, for example, by using a Dean-Stark apparatus. google.com While effective, this method can require high temperatures and the use of strong, corrosive acids. chemicalbook.com

To achieve higher reactivity and milder reaction conditions compared to direct esterification, nicotinic acid can be first converted to a more reactive acyl chloride derivative, such as nicotinoyl chloride hydrochloride. researchgate.net This intermediate is then reacted with 1-octanol to form the this compound ester. The synthesis of nicotinoyl chloride is typically achieved by treating nicotinic acid with an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net

The subsequent esterification reaction is generally carried out by dissolving 1-octanol in a suitable solvent, and then adding the nicotinoyl chloride hydrochloride in portions, often at reduced temperatures (e.g., in an ice bath) to control the exothermic reaction. google.com A base, such as a tertiary amine, is typically included to neutralize the hydrochloric acid (HCl) that is liberated during the reaction, driving it to completion. google.com This method avoids the high temperatures of direct esterification but involves the handling of moisture-sensitive and corrosive reagents.

Esterification of Nicotinic Acid with 1-Octanol

Enzymatic Synthesis Methodologies

Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis. mdpi.comnih.gov Lipases are particularly effective biocatalysts for esterification reactions, operating under mild conditions and minimizing the formation of by-products. mdpi.com

Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a widely used and highly efficient commercial biocatalyst for ester synthesis. mdpi.comresearchgate.net It is known for its high stability and catalytic activity in various organic solvents. mdpi.com The enzyme facilitates the direct esterification of nicotinic acid and 1-octanol. researchgate.netnih.gov The use of an immobilized enzyme like Novozym 435 simplifies the post-reaction workup, as the catalyst can be easily removed from the reaction mixture by simple filtration and can be reused for multiple reaction cycles, which is economically advantageous. nih.govmdpi.com

The efficiency of the lipase-catalyzed synthesis of this compound is highly dependent on several reaction parameters. Recent research has identified the optimal conditions for the synthesis of pyridine (B92270) esters, including this compound, using Novozym 435. nih.gov Key parameters that have been optimized include enzyme concentration, substrate molar ratio, temperature, reaction time, and the use of a dehydrating agent to remove water and shift the equilibrium towards product formation. nih.govnih.gov

A 2024 study established optimal conditions for the synthesis of this compound, achieving a consistent yield of 80% even after nine cycles of reusing the Novozym 435 catalyst. nih.gov The specific optimized parameters are detailed in the table below.

Table 1: Optimized Parameters for Enzymatic Synthesis of this compound via Novozym 435 Data sourced from Heliyon, 2024. nih.gov

| Parameter | Optimal Condition |

|---|---|

| Enzyme | Novozym 435 |

| Enzyme Load | 60 mg |

| Substrate Ratio (Acid:Alcohol) | 2:1 molar ratio (0.4 mmol nicotinic acid: 0.2 mmol 1-octanol) |

| Solvent | 5.0 mL n-hexane |

| Dehydrating Agent | 0.25 g Molecular Sieve 3A |

| Temperature | 50 °C |

| Agitation Speed | 150 rpm |

| Reaction Time | 48 hours |

Lipase-Catalyzed Esterification (e.g., Novozym 435)

Novel Approaches in this compound Synthesis

Beyond classical and standard enzymatic routes, research into novel synthetic methodologies continues to evolve, aiming for greater efficiency, sustainability, and catalyst diversity. While specific research on novel methods for this compound is limited, general advancements in ester synthesis can be considered applicable.

One such approach is the use of non-traditional catalysts. For example, lanthanide-based catalysts, such as lanthanum nitrate (B79036) hexahydrate, have been successfully used for the transesterification of other esters to produce benzyl (B1604629) nicotinate. chemicalbook.com This reaction proceeds under reflux conditions and demonstrates the potential of alternative metal-based catalytic systems for nicotinate ester synthesis. chemicalbook.com

Other modern techniques being explored for enzymatic esterification include the use of alternative reaction media like ionic liquids, which can enhance substrate solubility and enzyme stability. nih.gov Furthermore, process intensification methods such as microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction rates and improve yields in the enzymatic production of various bioactive esters. mdpi.comnih.gov These innovative approaches represent potential future directions for the efficient and green synthesis of this compound.

Biodegradable Pyridinium (B92312) Ionic Liquid Precursors

In the pursuit of greener chemical processes, research has focused on the development of biodegradable ionic liquids (ILs). csic.esrsc.orgrsc.org Pyridinium-based ILs, particularly those featuring an ester side chain derived from nicotinic acid, have shown exceptionally high levels of biodegradability. csic.esrsc.org These compounds can be classified as 'readily biodegradable' under aerobic conditions, a significant advantage over more persistent imidazolium-based ILs. csic.es

The synthesis of these ionic liquids often uses alkyl nicotinates as starting materials. For example, 3-(Butoxycarbonyl)-1-methylpyridinium iodide is prepared by reacting butyl nicotinate with iodomethane (B122720) in toluene (B28343). rsc.org The resulting quaternary halide salt serves as a direct precursor to corresponding ionic liquids with different anions, such as octyl sulfates, which are formed by treating the halide salt with sodium octyl sulfate. rsc.org The introduction of an ester group into the pyridinium cation is a key structural feature that likely provides a site for enzymatic attack, enhancing biodegradation. csic.es The high biodegradability appears to be a characteristic of the substituted pyridinium cation itself, regardless of the counter-ion. csic.es

| Ionic Liquid Type | Precursor | Key Synthetic Step | Biodegradability Feature | Reference |

|---|---|---|---|---|

| N-alkylated nicotinic acid esters | Alkyl nicotinate (e.g., Butyl nicotinate) | Quaternization of the pyridine nitrogen with an alkyl halide. | Classified as 'readily biodegradable'. | scispace.com |

| Pyridinium octyl sulfates | Quaternary halide salts | Anion exchange with sodium octyl sulfate. | High biodegradation rates characteristic of the cation. | csic.esrsc.org |

| N-(ethoxycarbonyl) pyridinium cation | Pyridine, Ethyl Chloroformate | Reaction of pyridine with ethyl chloroformate. | Generally good biodegradability. | scispace.com |

Derivatives and Analogs of this compound in Research

The core structure of this compound, featuring a nicotinic acid moiety, is shared by numerous other compounds that are subjects of scientific investigation. These derivatives and analogs are synthesized for various research purposes, exploring the effects of modifying the alkyl chain or the nicotinic acid group itself.

Other Alkyl Nicotinates (e.g., Myristyl Nicotinate, Tetradecyl Nicotinate, Ethyl Nicotinate, Butyl Nicotinate, Hexyl Nicotinate)

Alkyl nicotinates are a class of compounds synthesized by the esterification of nicotinic acid with different alcohols. These esters serve as prodrugs, with varying lipophilicity based on the length of the alkyl chain, which influences their properties and applications. uspharmacist.com

Myristyl Nicotinate (Tetradecyl Nicotinate) : This lipophilic derivative of nicotinic acid can be synthesized by reacting nicotinic acid (Vitamin B3) with 1-chlorotetradecane (B127486) in the presence of an alkaline agent and a phase transfer catalyst like tetrabutylammonium (B224687) halide. google.commedchemexpress.com The reaction is typically conducted in a polar solvent at temperatures between 40-80 °C. google.com Myristyl nicotinate is being researched for its potential to deliver nicotinic acid into the skin. medchemexpress.comtargetmol.com

Ethyl Nicotinate : A common method for synthesizing ethyl nicotinate is the esterification of nicotinic acid with absolute ethanol, often using a catalyst. ontosight.aipatsnap.com While concentrated sulfuric acid is traditionally used, modern methods employ solid acid catalysts (like HND230) in a solvent such as toluene to improve efficiency and simplify catalyst recovery. patsnap.comgoogle.com Another advanced synthesis route involves the palladium-catalyzed Suzuki cross-coupling reaction using ethyl nicotinate-5-boronic acid pinacol (B44631) ester. tandfonline.comtandfonline.com

Butyl Nicotinate : The synthesis of butyl nicotinate can be achieved by reacting isocinchomeronic acid with n-butanol under pressure at 180-190 °C. google.com

Hexyl Nicotinate : Similar to other alkyl nicotinates, hexyl nicotinate is prepared by refluxing isocinchomeronic acid with n-hexanol, followed by isolation via vacuum distillation. google.com

| Alkyl Nicotinate | Reactants | Key Conditions/Catalyst | Reference |

|---|---|---|---|

| Myristyl Nicotinate | Nicotinic acid, 1-chlorotetradecane | Alkaline agent, phase transfer catalyst | google.com |

| Ethyl Nicotinate | Nicotinic acid, absolute ethanol | Solid acid catalyst (HND230), toluene | patsnap.comgoogle.com |

| Butyl Nicotinate | Isocinchomeronic acid, n-butanol | High pressure (180-190 °C) | google.com |

| Hexyl Nicotinate | Isocinchomeronic acid, n-hexanol | Reflux conditions | google.com |

Nicotinamide Mononucleotide (NMN) Derivatives

Nicotinamide mononucleotide (NMN) is a bioactive nucleotide derived from a form of vitamin B3. nih.gov While chemically distinct from this compound, it is a key derivative in the broader family of nicotinic acid-related compounds and is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). beilstein-journals.org NMN synthesis is a major focus of research due to its biological significance. mdpi.com

NMN can be synthesized through several pathways:

Enzymatic Synthesis : In biological systems, the primary route is the salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the reaction between nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to form NMN. nih.govfrontiersin.org This reaction is considered the rate-limiting step in NAD+ synthesis in mammals. nih.gov Another enzymatic route involves the phosphorylation of nicotinamide riboside (NR) by nicotinamide riboside kinases (NRKs). nih.govfrontiersin.org

Chemical Synthesis : Chemical methods involve the conversion of raw materials like tetraacetyl ribose and nicotinamide through steps such as phosphorylation and glycosylation. nih.gov

Whole-cell Biocatalysis : Metabolic engineering strategies in microorganisms like E. coli are being developed for large-scale NMN production. nih.govmdpi.com

Tocopheryl Nicotinate

Tocopheryl nicotinate, also known as vitamin E nicotinate, is a synthetic ester that combines the antioxidant properties of α-tocopherol (vitamin E) with the effects of nicotinic acid. researchgate.net Research has identified this compound endogenously in the heart, suggesting biological importance beyond that of its constituent parts. researchgate.netnih.govnih.gov

Several synthesis methods for tocopheryl nicotinate have been developed:

Nicotinoyl Chloride Method : This approach involves reacting nicotinoyl chloride (derived from nicotinic acid and a chlorinating agent) with the phenolic hydroxyl group of α-tocopherol. An acid scavenger like triethylamine (B128534) is typically added.

Triphosgene-Mediated Synthesis : Nicotinic acid and triphosgene (B27547) are dissolved in a solvent like toluene, followed by the addition of α-tocopherol and triethylamine.

One-Step Oxidative Esterification : A newer method uses 3-pyridylaldehyde and tocopherol as raw materials with an azole quaternary ammonium (B1175870) salt as a catalyst, proceeding via an oxidation-esterification reaction in the presence of an oxidant. google.com This method is noted for its use of cheaper raw materials and milder reaction conditions. google.com

| Synthesis Method | Key Reactants | Catalyst/Reagent | Reference |

|---|---|---|---|

| Nicotinoyl Chloride Method | α-Tocopherol, Nicotinoyl chloride hydrochloride | Pyridine/Toluene solvent | google.com |

| Triphosgene-Mediated | Nicotinic acid, α-Tocopherol | Triphosgene, Triethylamine | |

| Oxidative Esterification | 3-Pyridylaldehyde, Tocopherol | Azole quaternary ammonium salt, Oxidant | google.com |

Xantinol Nicotinate

Xantinol nicotinate is a salt formed between the theophylline (B1681296) derivative xanthinol (B1682289) and nicotinic acid. scispace.comwikipedia.org It is a pharmaceutical compound that combines the properties of both components. patsnap.com

Synthesis of xantinol nicotinate can be complex, involving multiple steps:

Multi-step Synthesis : One patented method involves first synthesizing 2-hydroxy-3-(2-ethoxy-methylamino) chloropropane from epichlorohydrin (B41342) and N-methylethanolamine. google.com This intermediate is then reacted with theophylline and nicotinic acid in absolute ethyl alcohol to produce crude xantinol nicotinate, which is subsequently purified. google.com A similar manufacturing process starts with epichlorohydrin and methylaminoethanol, proceeds to form a theophylline derivative, and then purifies the final product by dissolving it with nicotinic acid in hot alcohol, from which the salt crystallizes upon cooling. chemicalbook.com

One-Pot Chiral Synthesis : A more direct, one-pot synthesis has been developed to produce the specific (R)-(-) enantiomer. scispace.com This method reacts theophylline with (S)-(chloromethyl)oxirane (a chiral building block) to form a chlorohydrin intermediate. scispace.com Without isolation, this intermediate is reacted with 2-(methylamino)ethanol (B44016) to furnish (R)-xanthinol, which is then purified as the crystalline nicotinate salt. scispace.com

Chemoenzymatic Route : A recently reported chemoenzymatic strategy allows for the synthesis of enantiomerically enriched xanthinol nicotinate. nih.gov The key step is an enantioselective lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate. nih.gov

Compound Index

| Compound Name |

|---|

| This compound |

| Myristyl nicotinate |

| Tetradecyl nicotinate |

| Ethyl nicotinate |

| Butyl nicotinate |

| Hexyl nicotinate |

| Nicotinamide Mononucleotide (NMN) |

| Tocopheryl nicotinate |

| Xantinol nicotinate |

| Nicotinic acid (Niacin, Vitamin B3) |

| Pyridinium Ionic Liquids |

| Cinchomeronic acid |

| 1-chlorotetradecane |

| Tetrabutylammonium halide |

| Ethanol |

| n-butanol |

| n-hexanol |

| Nicotinamide (NAM) |

| Phosphoribosyl pyrophosphate (PRPP) |

| Nicotinamide riboside (NR) |

| α-tocopherol (Vitamin E) |

| Nicotinoyl chloride |

| Triphosgene |

| 3-pyridylaldehyde |

| Xanthinol |

| Theophylline |

| Epichlorohydrin |

| N-methylethanolamine |

| (S)-(chloromethyl)oxirane |

Pharmacological and Biological Activities of Octyl Nicotinate

Mechanisms of Action at the Cellular and Molecular Level

The diverse activities of octyl nicotinate (B505614) stem from its ability to engage with various cellular components and signaling pathways.

Modulation of Cellular NAD Levels

Nicotinic acid, a metabolic product of octyl nicotinate hydrolysis, is a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) synthesis wikipedia.orgahajournals.orgahajournals.orgmdpi.commdpi.comaginganddisease.orgwikipedia.orgmdpi.com. NAD+ is a critical coenzyme involved in numerous cellular processes, including energy metabolism, DNA repair, and signaling pathways mdpi.comaginganddisease.orgwikipedia.org. Nicotinic acid enters the NAD+ biosynthetic pathways, primarily the Preiss-Handler pathway, where it is converted to nicotinic acid mononucleotide (NAMN) by nicotinic acid phosphoribosyltransferase (NAPRT), and subsequently to NAD+ mdpi.commdpi.commdpi.com. Studies indicate that nicotinic acid can significantly elevate cellular NAD+ levels, which may contribute to cellular protection against stress nih.gov. While direct studies on this compound's specific impact on cellular NAD+ levels are limited, its hydrolysis to nicotinic acid suggests a similar potential to support NAD+ biosynthesis wikipedia.orgahajournals.orgahajournals.orgmdpi.commdpi.comaginganddisease.orgwikipedia.orgmdpi.com.

Influence on Nicotinic Acid Receptors in Skin Cells

Nicotinic acid is known to act as a ligand for G-protein-coupled receptors, specifically GPR109A (also known as HM74A or NIACR1) nih.govnih.govarvojournals.orgmerckmillipore.com. This receptor is expressed in various cells, including immune cells and skin cells nih.govnih.govarvojournals.org. Activation of GPR109A by nicotinic acid is associated with effects such as antilipolysis in adipocytes and cutaneous vasodilation, commonly observed as flushing nih.govnih.gov. While direct evidence for this compound's interaction with these receptors is still emerging, its hydrolysis to nicotinic acid implies a potential to engage with GPR109A in skin cells, contributing to topical effects like erythema nih.govnih.govresearchgate.net.

Vasodilatory Effects and Microcirculation Enhancement

This compound, like other nicotinic acid esters, is recognized for its vasodilatory properties, which enhance microcirculation ahajournals.orgmedchemexpress.comnih.govpatsnap.comatamanchemicals.comnih.gov. This effect is attributed to the release of nicotinic acid upon hydrolysis, which can stimulate the production of vasodilating substances such as prostaglandins (B1171923) (e.g., PGD2 and PGE2) nih.govpatsnap.comgoogle.com. These prostaglandins relax smooth muscle tissues in blood vessel walls, leading to vasodilation and improved blood flow patsnap.comgoogle.com. This mechanism contributes to increased oxygen and nutrient delivery to tissues, making it beneficial for conditions involving impaired circulation patsnap.comatamanchemicals.com. Topical application of nicotinic acid derivatives, including ethyl nicotinate, is known to cause local erythema due to vasodilation atamanchemicals.com.

Interaction with Esterases in Biological Matrices

As an ester, this compound is subject to hydrolysis by esterase enzymes present in various biological matrices, including skin, liver, and plasma researchgate.netresearchgate.netnih.govnih.govunil.ch. These esterases cleave the ester bond, releasing nicotinic acid and octanol (B41247) researchgate.netpatsnap.comnih.gov. The rate and extent of this hydrolysis can vary depending on the specific esterase isoforms and their distribution within different tissues researchgate.netnih.gov. For instance, studies on nicotinic acid esters have shown significant esterase activity in the dermis and epidermis of human skin, indicating that local metabolism plays a crucial role in the compound's action researchgate.net.

Anti-inflammatory Mechanisms

While direct evidence for this compound's anti-inflammatory mechanisms is still developing, related compounds and pathways offer insights. Nicotinic acid and its derivatives have been suggested to possess anti-inflammatory properties atamanchemicals.comresearchgate.net. Furthermore, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant and anti-inflammatory responses, has been observed with other octyl esters, such as 4-octyl itaconate mdpi.comijbs.comnih.govnih.goveuropeanreview.org. Nrf2 activation leads to the upregulation of antioxidant enzymes and can suppress inflammatory cytokine production mdpi.comijbs.comnih.goveuropeanreview.org. Although not directly demonstrated for this compound, these findings suggest a potential for related mechanisms.

Antioxidant Properties

Nicotinic acid derivatives, including tocopheryl nicotinate, have been reported to possess antioxidant properties paulaschoice.co.zapaulaschoice.fr. Antioxidants combat oxidative stress by neutralizing free radicals, thereby protecting cells from damage mdpi.commdpi.comtudublin.ie. While specific studies detailing the antioxidant capacity of this compound are limited, its metabolic conversion to nicotinic acid, which is involved in NAD+ synthesis—a process linked to cellular defense against oxidative stress—suggests a potential indirect antioxidant role mdpi.comnih.gov.

Effects on Skin Biology

Hair Follicle Biology and Hair Fullness

This compound has shown promise in studies investigating hair growth and fullness, particularly in the context of female pattern hair loss. A pilot study involving topical application of this compound, often in combination with other niacin derivatives like Tetradecyl Nicotinate or Myristyl Nicotinate, demonstrated a statistically significant increase in hair fullness researchgate.netnih.govishrs-htforum.org. This improvement was observed after six months of application, with a P-value of 0.04 compared to placebo researchgate.netnih.gov.

The proposed mechanisms behind these effects include the stimulation of blood flow and oxygen delivery to the scalp, which optimizes nutrient supply to the hair follicles google.comgoogleapis.comresearchgate.nethairguard.comnaturale.pl. Furthermore, it is suggested that this compound may contribute to an increase in intrafollicular NAD+ content, thereby enhancing the energy available to hair follicles, which is crucial for growth and maintenance google.comgoogleapis.comgoogle.com.

| Study Outcome | Finding | P-value | Reference(s) |

| Hair Fullness | Statistically significant increase in hair fullness | 0.04 | researchgate.netnih.gov |

| Hair Follicle Health | Stimulates blood flow and oxygen delivery; potential NAD+ increase | N/A | google.comgoogleapis.comgoogle.comresearchgate.nethairguard.comnaturale.pl |

Mitigation of Skin Barrier Impairment

This compound is being developed as a prodrug for delivering nicotinic acid to the skin, with the aim of treating and preventing dermatological conditions characterized by skin barrier impairment. This includes conditions such as chronic photodamage and atopic dermatitis, as well as mitigating impairment resulting from therapeutic interventions like retinoids or steroids researchgate.net. Studies on related compounds, such as Myristyl Nicotinate, have indicated that it can mitigate barrier impairment caused by therapies like retinoic acid. For instance, Myristyl Nicotinate has been shown to ameliorate stratum corneum thinning and protect against increases in transepidermal water loss (TEWL) associated with retinoic acid therapy, thereby improving its tolerability without compromising efficacy nih.gov. Niacinamide has also been shown to reverse retinol-induced decreases in filaggrin (FLG) expression, a key protein for skin barrier function mdpi.com.

Impact on Systemic Biological Processes

Hepatic Metabolism and Biotransformation

While specific detailed pathways for this compound's hepatic metabolism are not extensively documented in the provided search results, it is understood that ester prodrugs like this compound are typically hydrolyzed to release the active form, nicotinic acid researchgate.nettandfonline.com. This hydrolysis can occur through enzymatic action, potentially involving esterases present in various tissues, including the liver researchgate.nettandfonline.com. Studies on similar compounds, such as myristyl nicotinate, show that hydrolysis is faster in liver homogenates compared to aqueous buffer solutions, following pseudo-first-order kinetics tandfonline.com. This suggests that hepatic enzymes play a role in the biotransformation of this compound, converting it into nicotinic acid, which then participates in further metabolic processes. Nicotinic acid itself is a component of coenzymes NAD and NADP, which are crucial for cellular energy metabolism drugbank.com. The liver is a primary site for drug metabolism, employing various enzymes, including cytochrome P450 isoforms, to biotransform xenobiotics nih.govresearchgate.net. Although direct evidence for this compound's specific cytochrome P450 involvement is lacking in these results, the general principle of ester hydrolysis to the parent acid is established for such prodrugs researchgate.nettandfonline.com.

Interactions with Other Compounds and Excretion Rates

Information regarding specific interactions of this compound with other compounds and its precise excretion rates is limited in the provided search results. However, general principles of drug excretion can be inferred. The excretion of a compound is typically influenced by its metabolism and physicochemical properties, such as its lipophilicity and the formation of water-soluble metabolites. Nicotinic acid, the active metabolite of this compound, is a water-soluble vitamin (Vitamin B3) and is excreted from the body primarily through urine drugbank.com. Studies on other compounds, such as Octinoxate, indicate that interactions can occur where one substance may decrease the excretion rate of another, potentially leading to higher serum levels drugbank.com. While no direct interactions for this compound are cited, it is plausible that co-administered substances could influence its metabolic clearance or excretion pathways. For instance, compounds that affect liver enzyme activity or renal function could indirectly impact the elimination of this compound or its metabolites. The pharmacokinetic profile of related compounds like myristyl nicotinate suggests a slow clearance and a long half-life, which could imply a gradual elimination process researchgate.net. Further research would be needed to elucidate specific interactions and excretion kinetics for this compound.

Metabolism and Pharmacokinetics of Octyl Nicotinate

In Vitro Metabolic Pathways

In vitro studies provide insights into the initial steps of octyl nicotinate's transformation, particularly its susceptibility to enzymatic and chemical degradation.

Esters of nicotinic acid, including octyl nicotinate (B505614), are known to be substrates for esterase enzymes present in the skin researchgate.netresearchgate.netresearchgate.net. These skin esterases efficiently hydrolyze the ester bond, releasing nicotinic acid and octanol (B41247). This enzymatic conversion is crucial for the prodrug's intended therapeutic action, as nicotinic acid is the pharmacologically active component. Studies have indicated that skin esterases are highly active and play a significant role in the topical metabolism of such prodrugs nih.gov.

The degradation kinetics of this compound in aqueous environments and biological homogenates have been investigated. Studies have reported that this compound undergoes hydrolysis in aqueous buffer solutions and skin homogenates, following pseudo-first-order kinetics researchgate.netresearchgate.net. The rate of hydrolysis is influenced by factors such as pH and temperature researchgate.nettandfonline.comijpsonline.com. For instance, the hydrolysis rate of similar nicotinic acid esters has been shown to be pH-dependent and can be catalyzed by specific buffer species tandfonline.com. While specific rate constants for this compound in these in vitro systems were studied, the precise values are detailed in specialized analytical reports researchgate.netresearchgate.net.

Hydrolysis by Skin Esterases

In Vivo Pharmacokinetic Studies

The in vivo behavior of this compound is primarily characterized by its ability to penetrate the skin and its subsequent fate within the dermal layers and potentially systemically.

Percutaneous absorption refers to the passage of a substance through the skin. For this compound, this process is influenced by several factors. The lipophilicity of the molecule, as indicated by its partition coefficient, plays a key role in its ability to partition into and permeate through the lipophilic stratum corneum ecetoc.orgpsu.edu. This compound exhibits a Log P value of 1.49, suggesting a moderate lipophilicity that facilitates its interaction with the skin barrier psu.edu.

The vehicle formulation can significantly impact permeation, affecting the drug's solubility and its partitioning into the stratum corneum ecetoc.orgscielo.br. Factors such as skin hydration, temperature, and the integrity of the skin barrier can also modulate the rate and extent of percutaneous absorption ecetoc.orgnih.gov. Studies on related nicotinates suggest that their partitioning into the stratum corneum is a critical determinant of their absorption psu.edukarger.com.

Specific in vivo studies detailing the systemic fate and elimination pathways of this compound are not extensively documented in the reviewed literature. However, as a prodrug, it is expected to be hydrolyzed by esterases in the skin to nicotinic acid and octanol researchgate.netresearchgate.netresearchgate.net. Nicotinic acid is then available for its intended local effects or potential systemic absorption. The systemic elimination pathways would likely follow those of nicotinic acid and octanol, which are generally well-characterized. Nicotinic acid is metabolized and excreted, primarily via the kidneys, while octanol is metabolized through various pathways, including oxidation.

The partitioning behavior of nicotinic acid esters into lipid membrane bilayers is demonstrably dependent on the length of the alkyl chain. Studies investigating a series of homologous nicotinates, including this compound (C8H17), have shown that their affinity for dipalmitoylphosphatidylcholine (DPPC) membrane bilayers increases with increasing alkyl chain length nih.govnih.govacs.orgresearchgate.net. This phenomenon is driven by the enhanced hydrophobicity conferred by longer chains, leading to greater incorporation into the lipid environment of the membrane.

The membrane partition coefficients (log Kp) for these esters increase with chain length, correlating with their octanol/water partitioning trends. For instance, the log Kp value for ethyl nicotinate (C2H5) was reported as 2.18, while for this compound (C8H17), it was found to be 5.25 nih.govnih.govacs.orgresearchgate.net. This chain length-dependent partitioning influences how the molecules interact with and potentially alter the structure and fluidity of cell membranes.

Table 1: Membrane Partition Coefficients of Nicotinates

| Nicotinate Ester | Alkyl Chain Length | Log Kp (Membrane/Water) |

| Ethyl nicotinate | C2H5 | 2.18 |

| Butyl nicotinate | C4H9 | (Implied between C2 and C6) |

| Hexyl nicotinate | C6H13 | (Implied between C4 and C8) |

| This compound | C8H17 | 5.25 |

Data derived from nih.govnih.govacs.orgresearchgate.net. The values for butyl and hexyl nicotinate are inferred from the trend presented in the cited studies.

Table 2: Physicochemical Properties of this compound Relevant to Percutaneous Absorption

| Property | Value | Source |

| Log P (Octanol/Water) | 1.49 | psu.edu |

| Log S (Water Solubility) | -5.05 | psu.edu |

Log S is presented as log(mole/liter) as per the source psu.edu. The low water solubility suggests a preference for lipophilic environments.

Compound List:

this compound

Nicotinic acid

Octanol

Ethyl nicotinate

Butyl nicotinate

Hexyl nicotinate

Myristyl nicotinate

Benzyl (B1604629) nicotinate

Dipalmitoylphosphatidylcholine (DPPC)

Systemic Fate and Elimination Pathways

Comparative Metabolism with Related Nicotinates and Nicotinamide (B372718)

The metabolism of this compound is primarily characterized by the hydrolysis of its ester bond, a common pathway for many nicotinate esters. This process liberates nicotinic acid and octanol. This contrasts with the metabolic pathways of nicotinamide, which involve its amide group and its role as a direct precursor in the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD⁺).

Primary Metabolic Pathways:

This compound and Related Nicotinate Esters: The principal metabolic transformation for this compound, as well as other nicotinate esters such as methyl nicotinate and ethyl nicotinate, is ester hydrolysis. This reaction is catalyzed by esterase enzymes, which are widely distributed in various tissues, including the skin, liver, and brain. researchgate.netnih.govnih.govresearchgate.netnih.gov The hydrolysis yields nicotinic acid and the corresponding alcohol (octanol in the case of this compound). The rate and extent of this hydrolysis can be influenced by factors such as pH, buffer composition, and the specific esterase isoforms present in different tissues and species. researchgate.netnih.govsoton.ac.uk Studies on related esters have shown that skin esterase activity, in particular, can exhibit significant interspecies variability, affecting the rate of nicotinic acid release from the ester prodrug. nih.govnih.govtandfonline.com For example, while methyl nicotinate and ethyl nicotinate are readily metabolized to nicotinic acid in skin, the efficiency of this conversion varies between species like rats, rabbits, and humans due to differences in esterase activity. nih.govnih.govtandfonline.com The liver also plays a significant role in the hydrolysis of nicotinate esters, with esterase activities observed in various subcellular fractions. nih.govsoton.ac.uk

Nicotinamide Metabolism: Nicotinamide, a related B vitamin, follows a distinct metabolic route. It serves as a direct precursor for the synthesis of NAD⁺ through salvage pathways, primarily mediated by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). researchgate.netmdpi.comwikipedia.org Nicotinamide can also undergo N-methylation by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). MNA is subsequently metabolized by aldehyde oxidase to methyl-2-pyridone-5-carboxamide (M2PY), with further degradation leading to other pyridone derivatives that are excreted in urine. researchgate.net Unlike nicotinate esters, nicotinamide's metabolism does not involve ester hydrolysis.

Toxicological Profiles and Safety Assessments

Ecotoxicological Considerations

Toxicity to Aquatic and Terrestrial Species

Research indicates that Octyl nicotinate (B505614) exhibits varying degrees of toxicity to aquatic organisms. Data from safety data sheets and chemical databases provide specific ecotoxicological endpoints for several aquatic species.

Aquatic Species Toxicity

Studies have quantified the acute toxicity of Octyl nicotinate to representative aquatic organisms. The median lethal concentration (LC50) for Pimephales promelas (fathead minnow) was found to be 5.19 mg/l over a 96-hour exposure period. For aquatic invertebrates, the median effective concentration (EC50) for Daphnia magna (water flea) was determined to be 1.9 mg/l over 48 hours. Furthermore, toxicity to green algae (Desmodesmus subspicatus) was reported, with an EC50 of 0.23 mg/l over 72 hours, indicating a higher sensitivity in this trophic level sigmaaldrich.com.

Based on its hazard classifications, this compound is categorized as "Very toxic to aquatic life" (H400) and "Toxic to aquatic life with long lasting effects" (H411), underscoring its potential environmental impact on aquatic ecosystems sigmaaldrich.com.

Regarding its environmental fate, this compound is described as readily biodegradable, with a reported degradation rate of 97%. It is also indicated that the compound does not bioaccumulate sigmaaldrich.com.

Table 1: Acute Aquatic Toxicity of this compound

| Organism Type | Species Name | Endpoint | Concentration (mg/l) | Duration (h) |

| Fish | Pimephales promelas | LC50 | 5.19 | 96 |

| Aquatic Invertebrate | Daphnia magna | EC50 | 1.9 | 48 |

| Algae (Green Algae) | Desmodesmus subspicatus | EC50 | 0.23 | 72 |

LC50: Median Lethal Concentration; EC50: Median Effective Concentration.

Terrestrial Species Toxicity

Specific research findings detailing the toxicity of this compound to terrestrial species, such as earthworms or plants, were not identified in the reviewed literature. Therefore, a comprehensive assessment of its impact on terrestrial ecosystems cannot be provided based on the available data.

Photodegradation and Photoproduct Toxicity

Information regarding the photodegradation pathways and the toxicity of photoproducts specifically for this compound was not found in the provided search results. While extensive research exists on the photodegradation of related compounds like Octyl methoxycinnamate (Octinoxate), which degrades upon UV exposure into various photoproducts, no direct studies on this compound's photochemical behavior or the ecotoxicity of its potential degradation products were identified.

Analytical Methodologies for Octyl Nicotinate

Chromatographic Techniques

Chromatographic methods are essential for separating, identifying, and quantifying octyl nicotinate (B505614) and its related substances.

High-Performance Liquid Chromatography (HPLC) for Quantification and Stability

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of octyl nicotinate. Studies have demonstrated its efficacy in determining the compound's concentration in various matrices, including skin homogenates researchgate.net. A reversed-phase HPLC method using a water/acetonitrile mobile phase (10:90, v/v) has been developed for the rapid analysis of this compound in aqueous solutions researchgate.net. This method has shown good linearity, precision, and accuracy, with mean recovery rates from skin homogenate ranging from 98.8% to 102.6% researchgate.net. The limit of detection for this compound in these studies was as low as 0.25 μg mL⁻¹ researchgate.net. HPLC methods are also crucial for monitoring the stability of this compound, by quantifying its degradation products, such as nicotinic acid, over time and under different conditions researchgate.net. For instance, studies on related compounds like myristyl nicotinate indicate stability for up to three years with less than 0.05% conversion to nicotinic acid researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to assess the purity of this compound and to analyze any volatile components. Commercial preparations of this compound often specify a purity of greater than 98.0% as confirmed by GC tcichemicals.com. GC-MS can identify and quantify impurities, thereby ensuring the quality and integrity of the compound for research and development purposes tcichemicals.comresearchgate.net. For example, GC-MS-olfactometry has been used to identify this compound as possessing strong aromas, indicating its volatile nature researchgate.net.

Spectroscopic Methods (e.g., UV-Vis, IR, NMR) for Characterization and Purity

Spectroscopic techniques are vital for the structural elucidation and confirmation of purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of synthesized this compound tcichemicals.com. Infrared (IR) spectroscopy can also provide characteristic functional group information for structural confirmation researchgate.net. While specific UV-Vis data for this compound is not extensively detailed in the provided snippets, UV-Vis spectroscopy is a standard method for characterizing compounds with chromophores, and it is often used in conjunction with HPLC (HPLC-UV or HPLC-DAD) for detection and quantification mdpi.commdpi.com.

Potentiometric Titration for Nicotinate Ion Determination

Potentiometric titration is a method used to determine the concentration of ions in a solution. While direct potentiometric titration of this compound itself may not be the primary method, potentiometric titrations are fundamental for determining the acidity constants of nicotinic acid, the parent compound researchgate.net. Nicotinate ions, as the conjugate base of nicotinic acid, can be quantified using potentiometric titration, particularly in studies involving the analysis of nicotinic acid or its derivatives researchgate.netnih.govpsu.edu. For example, potentiometric titration is used to determine the concentrations of nicotinic acid solutions, which are then used in further analyses psu.edu.

Differential Scanning Calorimetry (DSC) for Membrane Interaction Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermotropic phase behavior of lipid bilayers and to understand how molecules like this compound interact with them nih.govdoi.orgmdpi.comuj.edu.pl. DSC measures heat flow differences, revealing phase transitions such as the gel-to-fluid transition in lipid membranes nih.govdoi.org. Studies involving homologous nicotinic acid esters, including this compound, have utilized DSC to investigate their partitioning into dipalmitoylphosphatidylcholine (DPPC) membrane bilayers nih.gov. These studies found that increasing concentrations of this compound lead to the elimination of the pretransition and a decrease and broadening of the main gel-to-fluid phase transition temperature of DPPC bilayers nih.gov. This indicates that this compound incorporates into the bilayer, affecting its acyl chain organization and fluidity nih.gov.

Fluorescence Anisotropy Measurements for Lipid Bilayer Fluidity

Fluorescence anisotropy measurements, often employing probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), are used to assess lipid bilayer fluidity nih.govresearchgate.netresearchgate.net. This technique monitors changes in the rotational diffusion of fluorescent probes embedded within the lipid bilayer, which are directly related to the membrane's fluidity nih.govresearchgate.net. Similar to DSC, fluorescence anisotropy studies have been conducted on model DPPC bilayers in the presence of nicotinic acid esters, including this compound nih.govresearchgate.net. These measurements have shown that this compound alters the bilayer organization and fluidity, with effects that are dependent on the nicotinate's alkyl chain length nih.govresearchgate.net. The results from fluorescence anisotropy complement DSC findings, providing a comprehensive understanding of how this compound influences membrane properties nih.gov.

Advanced Research Applications and Future Directions

Targeted Delivery Systems for Enhanced Efficacy

The development of targeted delivery systems for Octyl nicotinate (B505614) is a key area of research, aiming to improve its therapeutic index by ensuring its presence at the intended site of action while minimizing systemic exposure and associated side effects.

Octyl nicotinate functions as a prodrug of nicotinic acid, a form that is enzymatically or chemically converted to the active nicotinic acid in vivo nih.govnih.govmdpi.com. This prodrug approach is designed to overcome limitations of direct nicotinic acid administration, such as rapid metabolism and flushing researchgate.netnih.gov. Research indicates that this compound, when delivered via specific vehicles like perfluorooctyl bromide (PFOB), can effectively deliver nicotinic acid to lung cells, leading to increased intracellular NAD and NADP levels nih.govnih.gov. Similarly, for topical applications, this compound is investigated for its ability to deliver niacin to skin cells, potentially offering benefits for skin health and hair follicle function without the vasodilation commonly associated with topical niacin researchgate.netresearchgate.net. The strategy focuses on controlled release of nicotinic acid at the target site through the hydrolysis of the ester bond nih.govmdpi.com.

Advanced formulation strategies are being explored to optimize the delivery and bioavailability of this compound. For transdermal delivery, microemulsion systems incorporating penetration enhancers have shown promise in facilitating the percutaneous absorption of nicotinic acid prodrugs, including this compound, offering potential for controlled release and reduced side effects researchgate.netnih.gov. Lipid-based formulations, such as solid lipid nanoparticles (SLNs), are also recognized for their potential in drug delivery, offering advantages like improved stability and controlled release nih.gov. Furthermore, research into controlled and modified drug release systems, including nanomedicine and specialized carriers, is broadly applicable to optimizing the delivery of lipophilic compounds like this compound for various therapeutic targets uberevents.iogsconlinepress.com. The use of perfluorocarbon liquids like PFOB for pulmonary delivery represents another formulation strategy for lipophilic prodrugs, enabling their transfer into lung cells nih.govnih.gov.

Prodrug Strategies for Nicotinic Acid Delivery

Investigation of Structure-Activity Relationships (SAR) for Nicotinate Derivatives

Understanding the relationship between the chemical structure of this compound and its derivatives and their biological activity is crucial for designing more effective compounds. This involves examining how modifications, such as changes in alkyl chain length, influence their physicochemical properties and biological outcomes.

The octanol (B41247)/water partition coefficient (log Ko/w) is a key parameter in SAR studies, serving as a measure of lipophilicity and predicting a compound's distribution between aqueous and lipid phases cornell.eduresearchgate.netnih.gov. For a series of perhydrocarbon nicotinic acid esters, the octanol/water partition coefficients increase with alkyl chain length, indicating greater lipophilicity nih.gov. For this compound (C8H17), experimental and calculated log Ko/w values fall within a range, with reported values up to 4.7 nih.govmdpi.com. This increasing lipophilicity with chain length is a significant factor influencing membrane partitioning and cellular uptake.

Table 1: Nicotinate Ester Membrane Partitioning This table illustrates the relationship between the alkyl chain length of nicotinate esters and their partitioning into lipid bilayers.

| Nicotinate Ester | Alkyl Chain | Membrane/Water Partition Coefficient (log Km/w) |

| C2H5 | Ethyl | 2.18 |

| C4H9 | Butyl | 3.21 |

| C6H13 | Hexyl | 4.31 |

| C8H17 | Octyl | 5.25 |

Data derived from nih.gov.

The length of the alkyl chain in nicotinate esters significantly influences their interaction with biological membranes and, consequently, their activity. Studies have shown that as the alkyl chain length increases, the affinity for lipid bilayers also increases, affecting membrane fluidity and potentially cellular uptake mechanisms nih.gov. For instance, longer chain nicotinate esters like this compound (C8H17) exhibit greater partitioning into dipalmitoylphosphatidylcholine (DPPC) bilayers compared to shorter chain esters like ethyl nicotinate (C2H5) nih.gov. While direct toxicity profiles are excluded, SAR studies often correlate structural changes with biological effects, and in some contexts, increased alkyl chain length can influence toxicity, though this is highly dependent on the specific compound class and biological system dcu.ienih.gov. For nicotinate esters, the increased lipophilicity and membrane partitioning associated with longer chains are considered key factors in their prodrug efficacy for delivering nicotinic acid nih.govnih.govresearchgate.net.

Table 2: Nicotinate Ester Lipophilicity and Partitioning Trends This table summarizes the general trend of increasing lipophilicity and membrane partitioning with longer alkyl chain lengths for nicotinate esters.

| Nicotinate Ester | Alkyl Chain | Approximate Octanol/Water Partition Coefficient (log Ko/w) | Trend with Chain Length | Membrane Partitioning Trend |

| C2H5 | Ethyl | 1.4 | Increases | Increases |

| C4H9 | Butyl | ~2.0-3.0 | ||

| C6H13 | Hexyl | ~3.0-4.0 | ||

| C8H17 | Octyl | 4.7 |

Approximate log Ko/w values for butyl and hexyl nicotinate are based on trends presented in nih.gov.

Correlation with Octanol/Water Partition Coefficients

Integration with 'Omics' Technologies (e.g., Transcriptomics, Metabolomics) for Mechanistic Elucidation

The integration of 'omics' technologies, such as transcriptomics (studying RNA transcripts) and metabolomics (studying metabolites), offers a powerful approach to unraveling the complex molecular mechanisms underlying the biological effects of compounds like this compound mdpi.combmbreports.orgwindows.net. While specific studies directly integrating these technologies with this compound were not found in the provided search results, the principles are highly relevant for future research.

Transcriptomics can identify changes in gene expression patterns induced by this compound or its active metabolite, nicotinic acid, providing insights into cellular pathways affected mdpi.combmbreports.org. Metabolomics can then complement this by quantifying changes in metabolic profiles, revealing how cellular metabolism is altered mdpi.comwindows.net. By combining data from these 'omics' platforms, researchers can build comprehensive models of cellular responses, identify key metabolic pathways modulated by this compound, and pinpoint specific molecular targets or mechanisms of action mdpi.comnih.gov. This integrated approach is essential for a deeper understanding of how this compound exerts its effects and for the rational design of improved therapeutic agents.

Compound List:

this compound

Nicotinic acid

Ethyl nicotinate

Butyl nicotinate

Hexyl nicotinate

Tetradecyl nicotinate

Myristyl nicotinate

Q & A

Q. How can researchers experimentally determine the aqueous solubility of Octyl nicotinate, and what variables must be controlled?

- Methodological Answer : The aqueous solubility of this compound (C₁₄H₂₁NO₂) can be determined using the shake-flask method, followed by HPLC or UV-Vis spectrophotometry for quantification. Key variables include temperature (±0.1°C control), equilibration time (≥24 hrs), and pH (neutral conditions unless specified). According to the Handbook of Aqueous Solubility Data, this compound exhibits a solubility of 0.306 g/L (1.30 × 10⁻³ M) at 26°C . Replicate experiments (n ≥ 3) are critical to account for batch-to-batch variability. Purity validation via NMR or elemental analysis is required to exclude impurities affecting solubility.

Q. What spectroscopic and chromatographic methods are essential for confirming the structural identity of synthesized this compound?

- Methodological Answer : For newly synthesized this compound, ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) must resolve ester carbonyl signals (~165-170 ppm for ¹³C) and alkyl chain protons (δ 0.8–1.7 ppm for ¹H). High-Resolution Mass Spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 236.1651 (calculated for C₁₄H₂₂NO₂⁺). For known compounds, cross-referencing with literature data (e.g., IR carbonyl stretches ~1720 cm⁻¹) and citing prior synthesis protocols is sufficient . Chromatographic purity (HPLC/GC ≥95%) must be reported, with retention times matched to authentic standards.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., temperature, solvent purity) or analytical techniques. To resolve discrepancies:

- Meta-analysis : Compile datasets from peer-reviewed sources (e.g., Handbook of Aqueous Solubility Data ) and apply statistical tests (ANOVA, t-tests) to identify outliers.

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, pH 7.4) using traceable reference materials.

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility or stability .

Q. What experimental design considerations are critical when optimizing this compound’s incorporation into topical formulations for enhanced stability?

- Methodological Answer : A Central Composite Design (CCD) is recommended to evaluate factors like emulsifier concentration, pH, and temperature. Response variables include photostability (measured via UV-Vis degradation kinetics) and rheological properties. For example, in sunscreen studies, accelerated stability testing (40°C/75% RH for 12 weeks) with periodic sampling can assess this compound’s degradation profile . Statistical tools (e.g., ANOVA, response surface modeling) identify optimal formulation parameters while minimizing oxidative degradation.

Q. How should researchers address challenges in synthesizing high-purity this compound at scale, and what analytical protocols ensure batch consistency?

- Methodological Answer :

- Synthesis Optimization : Use esterification catalysts (e.g., p-toluenesulfonic acid) under reflux conditions, with real-time monitoring via FTIR to track nicotinic acid consumption.

- Purification : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane:ethyl acetate gradient) removes unreacted precursors.

- Batch Consistency : Implement QC protocols including elemental analysis (C, H, N ±0.3% theoretical), GC-FID for residual solvents, and DSC to verify melting point (reported MP: 235.33°C ).

Data Presentation and Reproducibility

Q. What guidelines ensure reproducible reporting of this compound research in peer-reviewed journals?

- Methodological Answer : Follow Organic Letters guidelines:

- Experimental Section : Detail synthesis steps (reactant molar ratios, catalyst loading, reaction time/temperature) and purification methods. For known compounds, cite prior literature (e.g., RN 70136-02-6 ).

- Supporting Information : Include raw spectral data (NMR, HRMS), chromatograms, and solubility datasets. Label figures/tables with compound identifiers consistent across the main text and SI .

- Data Validation : Use independent replicates (n ≥ 3) and report mean ± SD. For conflicting data, provide error analysis (e.g., confidence intervals).

Tables

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Recommended Analytical Methods for Characterization

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | 400–600 MHz, CDCl₃ | Structural confirmation |

| HRMS | ESI+, resolution ≤5 ppm | Molecular ion validation |

| HPLC | C18 column, MeOH:H₂O (70:30), 1 mL/min | Purity assessment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.